Kv1.5 Inhibitory Potency: 46-Fold Improvement Over Kv1.5-IN-1 in Human Cardiac Electrophysiology Assays
The target compound inhibits the Kv1.5-mediated ultra-rapid delayed rectifier potassium current (IKur) in human atrial myocytes with an IC50 of 11 nM, as determined by voltage-patch clamp electrophysiology [1]. In contrast, Kv1.5-IN-1 (CAS 1469902-72-4), a structurally distinct Kv1.5 inhibitor used as a reference tool compound, shows an IC50 of 510 nM (0.51 μM) against hKv1.5 channels [2]. This represents a 46-fold greater potency for the target compound in functional human cardiac tissue assays.
| Evidence Dimension | Kv1.5 (IKur) inhibitory potency in human cardiac assays |
|---|---|
| Target Compound Data | IC50 = 11 nM (human atrial myocytes, voltage-patch clamp electrophysiology) |
| Comparator Or Baseline | Kv1.5-IN-1 (CAS 1469902-72-4): IC50 = 510 nM (hKv1.5 channels) |
| Quantified Difference | ~46-fold greater potency for target compound |
| Conditions | Target compound: Inhibition of Kv1.5-mediated IKur in human atrial myocytes by voltage-patch clamp electrophysiology method [1]. Comparator: hKv1.5 channel assay [2]. Note: Different assay formats; cross-study comparison carries inherent variability. |
Why This Matters
For ion channel research programs targeting atrial fibrillation, the 46-fold potency advantage directly translates to lower required working concentrations and potentially wider therapeutic windows in downstream pharmacology studies.
- [1] BindingDB. BDBM50235240; CHEMBL4065169. Affinity data: IC50 11 nM for inhibition of Kv1.5-mediated IKur in human atrial myocytes by voltage-patch clamp electrophysiology. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235240 View Source
- [2] MedChemExpress. Kv1.5-IN-1 (CAS 1469902-72-4). IC50 value for hKv1.5 channels: 0.51 μM. https://www.medchemexpress.cn/Kv1.5-IN-1.html View Source
